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Introduction: The Rise of a Privileged Scaffold in
Neuroscience
In the complex landscape of Central Nervous System (CNS) drug discovery, the four-

membered, nitrogen-containing azetidine ring has emerged as a privileged scaffold.[1][2]

Historically overshadowed by its five- and six-membered counterparts due to synthetic

challenges, recent advancements in organic chemistry have unlocked its potential, revealing a

host of desirable properties for CNS-targeted therapeutics.[1][3][4]

The unique conformational rigidity imparted by the strained four-membered ring is a key

advantage. This structural constraint pre-organizes substituents into well-defined spatial

orientations, which can lead to enhanced binding affinity and selectivity for CNS targets by

reducing the entropic penalty upon binding.[1][5] Furthermore, the azetidine moiety serves as a

versatile bioisostere for other cyclic amines and even planar structures, allowing chemists to

escape "flatland" and explore novel, three-dimensional chemical space.[6][7] This often results

in improved physicochemical properties, such as enhanced metabolic stability and aqueous

solubility, which are critical for overcoming the formidable blood-brain barrier (BBB).[6]

This guide provides a comprehensive overview of the azetidine scaffold's application in CNS

drug discovery, focusing on its impact on key neurological targets, supported by quantitative
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data, detailed experimental protocols, and visualizations of relevant biological pathways and

workflows.

Physicochemical and Pharmacokinetic (ADME)
Properties
The incorporation of an azetidine ring can significantly influence a molecule's ADME

(Absorption, Distribution, Metabolism, and Excretion) profile, often in ways that are

advantageous for CNS drug candidates. These molecules are generally designed to have

lower molecular weights and polar surface areas to facilitate BBB penetration.[8][9]

Key ADME Parameters for Azetidine-Based Scaffolds
A selection of azetidine-based compounds and their derivatives demonstrates properties

favorable for CNS applications, including high solubility, low to moderate protein binding, and

good metabolic stability.[10]
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26a 402 >99 >99 95 98 10.1 1.1

27a >429 >99 >99 96 98 11.2 1.4

28a >429 >99 >99 97 99 10.5 1.3

29a >429 >99 >99 98 98 10.8 1.5

30a 384 >99 >99 98 98 11.5 1.2

31a >429 >99 >99 98 99 11.1 1.6

32a >429 >99 >99 99 99 10.9 1.4
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Data summarized from a study on diverse azetidine-based scaffolds for CNS-focused libraries.

[10] The high solubility and stability, combined with moderate permeability, highlight the

potential of these scaffolds.

Key CNS Targets for Azetidine-Based Drugs
Azetidine scaffolds have been successfully employed to create potent and selective modulators

for a variety of critical CNS targets.

Vesicular Monoamine Transporter 2 (VMAT2)
VMAT2 is responsible for packaging monoamine neurotransmitters like dopamine from the

cytoplasm into synaptic vesicles, a crucial step for neurotransmission.[3][11] By sequestering

cytosolic dopamine, VMAT2 also protects neurons from dopamine-related oxidative stress.[1]

[12] Inhibition of VMAT2 is a therapeutic strategy for hyperkinetic movement disorders such as

tardive dyskinesia and chorea associated with Huntington's disease.[6] Azetidine analogs of

lobelane and derivatives of tetrabenazine have shown high potency as VMAT2 inhibitors.[13]

[14]
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VMAT2's role in the dopaminergic synapse.
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Compound Target Assay Type Ki (nM) IC50 (nM)

(+)-

(2R,3R,11bR)-

Dihydrotetrabena

zine

VMAT2
[³H]DHTBZ

Binding
3.96 ± 0.40 -

(+)-(3R,11bR)-

Tetrabenazine
VMAT2

[³H]DHTBZ

Binding
4.47 ± 0.21 -

Compound 13e

(DHTBZ

derivative)

VMAT2
[³H]DHTBZ

Binding
- 5.13 ± 0.16

Compound 13e

(DHTBZ

derivative)

VMAT2 [³H]DA Uptake - 6.04 ± 0.03

cis-Azetidine

Analog (22b)
VMAT2 [³H]DA Uptake 24 -

trans-Azetidine

Analog (15c)
VMAT2 [³H]DA Uptake 31 -

Data from studies on tetrabenazine derivatives and novel azetidine analogs.[2][6][14][15]

Glycine Transporter 1 (GlyT1)
GlyT1 regulates the concentration of glycine in the synaptic cleft. In the forebrain, glycine acts

as an obligatory co-agonist at N-methyl-D-aspartate (NMDA) receptors.[16] Inhibition of GlyT1

increases synaptic glycine levels, enhancing NMDA receptor function. This is a promising

therapeutic strategy for treating the cognitive and negative symptoms of schizophrenia, which

are associated with NMDA receptor hypofunction.[6][17] Several potent and selective azetidine-

based GlyT1 inhibitors have been developed.[7][18]
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Mechanism of GlyT1 inhibitors on NMDA receptors.

Nicotinic Acetylcholine Receptors (nAChRs)
nAChRs are ligand-gated ion channels involved in numerous cognitive functions.[11][12] The

α4β2 subtype is a major target for smoking cessation therapies. Azetidine-containing

compounds, such as sazetidine-A, have been developed as highly potent and selective α4β2

nAChR ligands.[19] The azetidine ring often serves as a bioisosteric replacement for the

pyrrolidine ring found in nicotine, or the bridged system in varenicline, demonstrating its utility in

modulating this receptor class.
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Simplified nAChR-mediated signaling pathway.
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Compound Target (rat) Ki (nM)
Selectivity
(α3β4/α4β2)

Selectivity (α7/
α4β2)

Sazetidine-A α4β2 nAChR 0.062 31,000x 11,000x

Varenicline α4β2 nAChR 0.14 2,500x 3,800x

(-)-Nicotine α4β2 nAChR 2.5 46x 1,200x

Data from a comparative binding study.[19] Sazetidine-A, an azetidine-containing compound,

shows exceptional affinity and selectivity for the α4β2 nAChR subtype.

Experimental Protocols
Detailed and standardized experimental protocols are essential for the evaluation of novel

chemical entities. Below are methodologies for key assays relevant to the CNS targets

discussed.

Protocol 1: Synthesis of an Azetidine-Containing VMAT2
Inhibitor Analog
This protocol describes a general, multi-step synthesis for cis- and trans-1,4-disubstituted

azetidine derivatives, based on the synthesis of lobelane analogs.[13]
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Workflow for azetidine-based VMAT2 inhibitor synthesis.

Step-by-Step Methodology:

N-Deprotection and Re-protection: Start with the N-benzyl protected azetidine precursor.

Remove the benzyl group via hydrogenation (e.g., 20% Pd(OH)₂ on carbon, H₂ gas, in

methanol). Protect the resulting secondary amine with a carboxybenzyl (Cbz) group using

benzyl chloroformate (CbzCl) and a non-nucleophilic base like N,N-diisopropylethylamine

(DIPEA) in an appropriate solvent such as tetrahydrofuran (THF).[13]
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Oxidation to Dialdehyde: Convert the primary alcohol functionalities of the N-Cbz protected

diol to aldehydes via Swern oxidation. This involves reacting the diol with oxalyl chloride and

dimethyl sulfoxide (DMSO) at low temperatures (e.g., -78 °C), followed by quenching with a

hindered base like triethylamine.[13]

Wittig Reaction: React the dialdehyde intermediate with a suitable substituted

phenylmethyltriphenylphosphonium bromide salt in the presence of a strong base like

potassium tert-butoxide in THF. This step forms the di-alkene azetidine.[13]

Double Bond Reduction: Reduce the alkene double bonds via catalytic hydrogenation. A

common method is using Wilkinson's catalyst ((PPh₃)₃RhCl) in a mixed solvent system (e.g.,

THF/tert-Butanol) under a hydrogen atmosphere.[13]

Final Deprotection: Remove the Cbz protecting group from the azetidine nitrogen via

catalytic hydrogenation (e.g., 10% Pd on carbon, H₂ gas) to yield the final target compound.

[13]

Protocol 2: Radioligand Binding Assay for VMAT2
This assay determines the binding affinity of a test compound by measuring its ability to

compete with a radiolabeled ligand for VMAT2.[4][20]

Tissue Preparation: Homogenize rat brain striatum in ice-cold 0.32 M sucrose buffer. Perform

differential centrifugation (e.g., 1,000 x g for 10-12 min, then supernatant at 22,000 x g for 10

min) to isolate the synaptic vesicle-rich fraction (pellet).[20]

Incubation: Resuspend the pellet and incubate the membranes with a known concentration

of a radiolabeled VMAT2 ligand (e.g., 2 nM [³H]dihydrotetrabenazine, [³H]DHTBZ) in a

suitable buffer (e.g., 50 mM HEPES, 0.32 M sucrose, pH 8.0).[6]

Competition: Add various concentrations of the unlabeled azetidine test compound to the

incubation mixture. Include a control for non-specific binding using a high concentration of a

known VMAT2 inhibitor (e.g., 20 µM unlabeled tetrabenazine).[6]

Separation: After incubation (e.g., 60 min at room temperature), terminate the reaction by

rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5%

polyethyleneimine (PEI). This separates the bound radioligand from the free radioligand.[6]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 14 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3914663/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3914663/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3914663/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3914663/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4183197/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3849192/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3849192/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6191844/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6191844/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6191844/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b598356?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Quantification: Wash the filters multiple times with ice-cold buffer. Measure the radioactivity

retained on the filters using a liquid scintillation counter.[7]

Data Analysis: Plot the percentage of inhibition versus the log concentration of the test

compound. Use non-linear regression analysis to calculate the IC50 value, which can then

be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Protocol 3: In Vitro Metabolic Stability Assay (Liver
Microsomes)
This assay assesses a compound's susceptibility to metabolism by Phase I enzymes, primarily

cytochrome P450s.[16][21]

Preparation: Prepare a working solution of the azetidine test compound (e.g., 1 µM) in a

phosphate buffer (100 mM, pH 7.4).[21]

Incubation Setup: In a 96-well plate, add pooled liver microsomes (e.g., human or rat, at a

final protein concentration of 0.4-0.5 mg/mL) to the test compound solution.[16][22] Pre-

incubate the plate at 37°C.

Reaction Initiation: Initiate the metabolic reaction by adding a solution of the cofactor NADPH

(final concentration 1-3 mM).[16][21] Prepare a parallel incubation without NADPH as a

negative control.

Time Points: At designated time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction in

the respective wells by adding a quenching solution, typically 3-5 volumes of ice-cold

acetonitrile containing an internal standard.[22]

Sample Processing: Centrifuge the plate to precipitate the microsomal proteins.

Analysis: Analyze the supernatant using LC-MS/MS to quantify the amount of the parent

compound remaining at each time point.

Data Analysis: Plot the natural logarithm of the percentage of the parent compound

remaining versus time. The slope of this line corresponds to the elimination rate constant (k).

From this, calculate the in vitro half-life (t₁/₂ = 0.693/k) and the intrinsic clearance (CLint).[16]
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Protocol 4: Caco-2 Permeability Assay
This assay uses a human colon adenocarcinoma cell line (Caco-2) that forms a monolayer

resembling the intestinal epithelium to predict in vivo drug absorption and identify potential

substrates of efflux transporters like P-glycoprotein.[19][23]

Cell Culture: Seed Caco-2 cells onto semipermeable filter supports in Transwell® plates and

grow for approximately 21 days to allow them to differentiate and form a confluent, polarized

monolayer with tight junctions.[24]

Monolayer Integrity Check: Before the experiment, confirm the integrity of the cell monolayer

by measuring the Transepithelial Electrical Resistance (TEER). Only use monolayers with

acceptable TEER values (e.g., >300 Ω·cm²).[25]

Assay Setup: Wash the monolayers with a transport buffer (e.g., HBSS, pH 7.4). Add the test

compound (e.g., at 10 µM) to the apical (A) compartment for A-to-B transport studies, or to

the basolateral (B) compartment for B-to-A transport studies.

Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2

hours).[23]

Sampling: At the end of the incubation, take samples from both the donor and receiver

compartments.

Analysis: Analyze the concentration of the test compound in all samples by LC-MS/MS.

Data Calculation: Calculate the apparent permeability coefficient (Papp) in cm/s for both

directions. The efflux ratio (ER) is calculated as Papp(B-A) / Papp(A-B). An ER greater than

2 suggests the compound is a substrate for active efflux.[24]

Conclusion and Future Outlook
The azetidine scaffold has firmly established itself as a valuable tool in the medicinal chemist's

arsenal for CNS drug discovery. Its ability to confer conformational rigidity, improve metabolic

stability, and provide novel exit vectors for exploring 3D chemical space makes it an attractive

structural motif.[2][6] The successful application of this scaffold in developing potent and
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selective modulators for key CNS targets like VMAT2, GlyT1, and nAChRs underscores its

broad utility.[7][14][19]

As synthetic methodologies continue to evolve, enabling more diverse and complex

functionalization of the azetidine ring, its role is set to expand further.[3] The continued

exploration of this "privileged" scaffold, guided by robust in vitro and in vivo characterization,

holds significant promise for the development of the next generation of therapeutics for

challenging neurological and psychiatric disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. pnas.org [pnas.org]

2. Preparation and evaluation of tetrabenazine enantiomers and all eight stereoisomers of
dihydrotetrabenazine as VMAT2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

3. Regulation of the Dopamine and Vesicular Monoamine Transporters: Pharmacological
Targets and Implications for Disease - PMC [pmc.ncbi.nlm.nih.gov]

4. VMAT2: a dynamic regulator of brain monoaminergic neuronal function interacting with
drugs of abuse - PMC [pmc.ncbi.nlm.nih.gov]

5. researchgate.net [researchgate.net]

6. Preparation and evaluation of tetrabenazine enantiomers and all eight stereoisomers of
dihydrotetrabenazine as VMAT2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

7. researchgate.net [researchgate.net]

8. mdpi.com [mdpi.com]

9. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC
[pmc.ncbi.nlm.nih.gov]

10. Synthesis and SAR of GlyT1 inhibitors derived from a series of N-((4-(morpholine-4-
carbonyl)-1-(propylsulfonyl)piperidin-4-yl)methyl)benzamides - PubMed
[pubmed.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 14 Tech Support

https://www.researchgate.net/publication/340946582_Azetidine-based_selective_glycine_transporter-1_GlyT1_inhibitors_with_Memory_Enhancing_Properties
https://pubmed.ncbi.nlm.nih.gov/23993667/
https://www.evotec.com/solutions/drug-discovery-preclinical-development/cyprotex-adme-tox-solutions/adme-pk/drug-permeability-and-transporters/caco-2-permeability
https://pmc.ncbi.nlm.nih.gov/articles/PMC4630566/
https://www.benchchem.com/product/b598356?utm_src=pdf-custom-synthesis
https://www.pnas.org/doi/10.1073/pnas.1402134111
https://pubmed.ncbi.nlm.nih.gov/21396745/
https://pubmed.ncbi.nlm.nih.gov/21396745/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4630566/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4630566/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4183197/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4183197/
https://www.researchgate.net/publication/259208889_A_Simple_Method_for_Assessing_Free_BrainFree_Plasma_Ratios_Using_an_In_Vitro_Model_of_the_Blood_Brain_Barrier
https://pmc.ncbi.nlm.nih.gov/articles/PMC6191844/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6191844/
https://www.researchgate.net/publication/340946582_Azetidine-based_selective_glycine_transporter-1_GlyT1_inhibitors_with_Memory_Enhancing_Properties
https://www.mdpi.com/1999-4923/17/3/308
https://pmc.ncbi.nlm.nih.gov/articles/PMC1201314/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1201314/
https://pubmed.ncbi.nlm.nih.gov/16987662/
https://pubmed.ncbi.nlm.nih.gov/16987662/
https://pubmed.ncbi.nlm.nih.gov/16987662/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b598356?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


11. researchgate.net [researchgate.net]

12. Dopaminergic cell protection and alleviation of neuropsychiatric disease symptoms by
VMAT2 expression through the class I HDAC inhibitor TC‐H 106 - PMC
[pmc.ncbi.nlm.nih.gov]

13. Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular
[3H]dopamine uptake - PMC [pmc.ncbi.nlm.nih.gov]

14. Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular
[3H]dopamine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

15. Synthesis and analysis of dihydrotetrabenazine derivatives as novel vesicular
monoamine transporter 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

16. Microsomal stability assay for human and mouse liver microsomes - drug metabolism
[protocols.io]

17. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature
Experiments [experiments.springernature.com]

18. Chiral Proton Catalysis of Secondary Nitroalkane Additions to Azomethine: Synthesis of
a Potent GlyT1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

19. Caco-2 Permeability | Evotec [evotec.com]

20. A Simple Method for Assessing Free Brain/Free Plasma Ratios Using an In Vitro Model
of the Blood Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]

21. mercell.com [mercell.com]

22. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

23. enamine.net [enamine.net]

24. creative-bioarray.com [creative-bioarray.com]

25. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model
Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [The Azetidine Scaffold: A Technical Primer for CNS
Drug Discovery]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b598356#introduction-to-azetidine-based-scaffolds-in-
cns-drug-discovery]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 14 Tech Support

https://www.researchgate.net/publication/329037168_Presynaptic_regulation_of_dopamine_release_Role_of_the_DAT_and_VMAT2_transporters
https://pmc.ncbi.nlm.nih.gov/articles/PMC10517640/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10517640/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10517640/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3914663/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3914663/
https://pubmed.ncbi.nlm.nih.gov/23993667/
https://pubmed.ncbi.nlm.nih.gov/23993667/
https://pubmed.ncbi.nlm.nih.gov/34329999/
https://pubmed.ncbi.nlm.nih.gov/34329999/
https://www.protocols.io/view/microsomal-stability-assay-for-human-and-mouse-liv-5qpvokdb9l4o/v1
https://www.protocols.io/view/microsomal-stability-assay-for-human-and-mouse-liv-5qpvokdb9l4o/v1
https://experiments.springernature.com/articles/10.1385/1-59259-800-5:151
https://experiments.springernature.com/articles/10.1385/1-59259-800-5:151
https://pmc.ncbi.nlm.nih.gov/articles/PMC4133115/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4133115/
https://www.evotec.com/solutions/drug-discovery-preclinical-development/cyprotex-adme-tox-solutions/adme-pk/drug-permeability-and-transporters/caco-2-permeability
https://pmc.ncbi.nlm.nih.gov/articles/PMC3849192/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3849192/
https://www.mercell.com/sv-se/m/file/GetFile.ashx?id=43666973&version=1
https://www.evotec.com/solutions/drug-discovery-preclinical-development/cyprotex-adme-tox-solutions/adme-pk/drug-metabolism/microsomal-stability
https://enamine.net/public/biology-services/Caco-2-Permeability-Assay.pdf
https://www.creative-bioarray.com/Services/caco-2-permeability-assay.htm
https://pmc.ncbi.nlm.nih.gov/articles/PMC10674574/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10674574/
https://www.benchchem.com/product/b598356#introduction-to-azetidine-based-scaffolds-in-cns-drug-discovery
https://www.benchchem.com/product/b598356#introduction-to-azetidine-based-scaffolds-in-cns-drug-discovery
https://www.benchchem.com/product/b598356#introduction-to-azetidine-based-scaffolds-in-cns-drug-discovery
https://www.benchchem.com/product/b598356#introduction-to-azetidine-based-scaffolds-in-cns-drug-discovery
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b598356?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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